molecular formula C19H21ClN6O3 B2400851 3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 872591-32-7

3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2400851
CAS No.: 872591-32-7
M. Wt: 416.87
InChI Key: BOSMSQBBPBGSNZ-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C19H21ClN6O3 and its molecular weight is 416.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound belongs to a broader category of heterocyclic compounds that are of significant interest due to their potential biological activities. The synthesis of similar compounds involves multi-step reactions, including condensation, cyclization, and functionalization processes. For example, novel derivatives with similar structural motifs have been synthesized and characterized using a variety of techniques, including IR, NMR, and mass spectrometry, to establish their structures (Nagaraju et al., 2013; Majithiya & Bheshdadia, 2022). These methodologies are crucial for confirming the identity and purity of synthesized compounds, laying the groundwork for further biological evaluation.

Antimicrobial and Antitumor Activities

Compounds within this class have been evaluated for their antimicrobial and antitumor activities. Some have shown promising results against bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022; Lahmidi et al., 2019). Additionally, certain derivatives have demonstrated antitumor activity against human cancer cell lines, highlighting their potential in cancer research (Muhammad et al., 2017).

Molecular Docking and Computational Studies

Computational studies, including molecular docking, have supported the biological activity results by elucidating the possible interactions between these compounds and their biological targets. Such studies help in understanding the mechanism of action and optimizing the compounds for better activity (Muhammad et al., 2017).

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3/c1-11-4-5-14(6-15(11)20)26-18-17(22-23-26)19(28)25(10-21-18)9-16(27)24-7-12(2)29-13(3)8-24/h4-6,10,12-13H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSMSQBBPBGSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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